METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE
Description
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a benzoate ester, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methylamino]ethyl]sulfanylbenzoate |
InChI |
InChI=1S/C20H20N2O4S/c1-26-20(25)15-4-2-3-5-17(15)27-12-19(24)21-11-13-6-8-16-14(10-13)7-9-18(23)22-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
UEUDBFPKWYOBQP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-oxo-1,2,3,4-tetrahydroquinoline, the compound is functionalized to introduce the necessary substituents.
Amidation Reaction: The quinoline derivative undergoes an amidation reaction with an appropriate amine, such as methylamine, to form the intermediate.
Thioester Formation: The intermediate is then reacted with a thioester, such as methyl thioacetate, under controlled conditions to introduce the sulfanyl group.
Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s quinoline moiety is of particular interest due to its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzoate Esters: Commonly used in preservatives and pharmaceuticals.
Thioesters: Used in various biochemical applications.
Uniqueness
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a sulfanyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
